5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

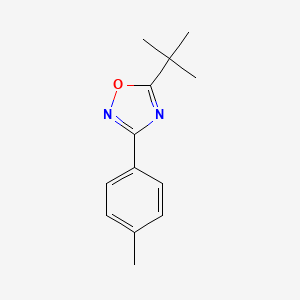

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.28 . The compound is characterized by the presence of an oxadiazole ring, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and a p-tolyl group at the 3-position . The InChI code for the compound is 1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 .Physical And Chemical Properties Analysis

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole has a molecular weight of 216.28 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications

Agricultural Biological Activities

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole: derivatives have been studied for their potential in agriculture, particularly as chemical pesticides. These compounds exhibit a broad spectrum of biological activities that are crucial for managing plant diseases which pose a significant threat to food security .

Nematocidal Activity

Some derivatives have shown moderate activity against Meloidogyne incognita , a species of nematodes that can cause considerable damage to crops .

Anti-Fungal Activity

These compounds also display anti-fungal properties, particularly against Rhizoctonia solani , a pathogen responsible for rice sheath wilt and other significant agricultural diseases .

Antibacterial Effects

Notably, certain derivatives have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight. The efficacy of these compounds has been found to be superior to some existing treatments .

Antibacterial Agents for Rice Bacterial Diseases

The derivatives of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole have shown promise as antibacterial agents against rice bacterial diseases. They have been effective against both Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) , which cause leaf blight and leaf streaks, respectively .

Rice Bacterial Leaf Blight

Some compounds have been identified with moderate to excellent antibacterial ability against Xoo , which can lead to significant crop loss .

Rice Bacterial Leaf Streak

The derivatives have also been effective against Xoc , providing an alternative approach to managing this disease .

Potential Alternative Templates for Novel Antibacterial Agents

The research indicates that 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole derivatives, especially those containing a trifluoromethyl pyridine moiety, could serve as potential templates for the discovery of novel antibacterial agents. This opens up new avenues for the development of more efficient treatments for bacterial diseases in crops .

Chemical Synthesis

The compound 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole itself is used in chemical synthesis. It serves as a building block in the design and creation of various derivatives with potential biological activities .

Drug Discovery

Oxadiazole derivatives are recognized for their role in drug discovery. They can serve as alternatives when instability of other groups is observed, such as during hydrolysis . This suggests that 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole could be investigated for its potential in pharmaceuticals.

Future Directions

While specific future directions for 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole were not found in the search results, oxadiazole derivatives are of interest in various fields of research due to their diverse biological activities . Further studies could explore the potential applications of this compound in medicinal chemistry and drug discovery.

properties

IUPAC Name |

5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELJJHQDCFHIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674369 |

Source

|

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole | |

CAS RN |

1020253-10-4 |

Source

|

| Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1372422.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)

![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)

![7-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1372441.png)